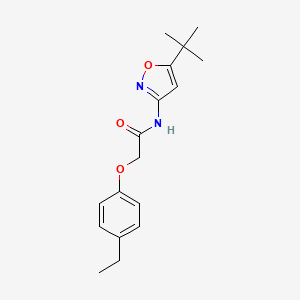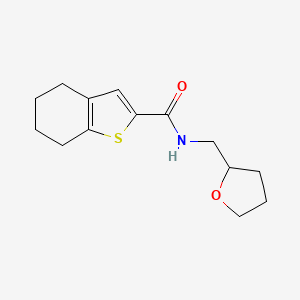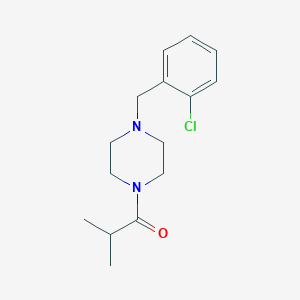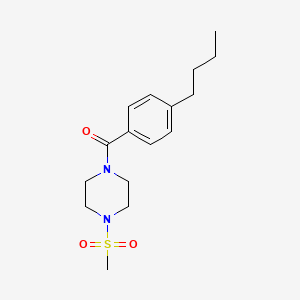![molecular formula C17H18FN3O3 B4431440 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431440.png)
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as FLX475, is a small molecule inhibitor of the protein complex known as BRD4. This protein complex plays a key role in the regulation of gene expression, and its inhibition has been shown to have potential therapeutic applications in a range of diseases, including cancer, inflammation, and cardiovascular disease.
Mécanisme D'action
FLX475 works by binding to the protein complex BRD4, which plays a key role in the regulation of gene expression. By inhibiting BRD4, FLX475 can disrupt the expression of genes that are involved in the growth and survival of cancer cells, as well as those involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FLX475 are still being studied, but it is known to have a range of effects on cellular processes. In cancer cells, FLX475 has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the expression of genes involved in cell growth and survival. In models of inflammation, FLX475 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FLX475 is that it has been extensively studied in preclinical models of disease, and has shown promising results as a potential therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cellular processes.
Orientations Futures
There are a number of future directions for research on FLX475. One area of interest is its potential as a therapeutic agent in cancer, where it has shown promising results in preclinical models. Further research is needed to determine its efficacy in clinical trials, as well as to identify biomarkers that could be used to predict patient response. Another area of interest is its potential as an anti-inflammatory agent, where it has shown promising results in models of inflammatory bowel disease and rheumatoid arthritis. Further research is needed to determine its efficacy in clinical trials, as well as to identify potential side effects and dosing regimens. Finally, there is interest in developing new inhibitors of BRD4 that could have improved efficacy and fewer side effects than FLX475.
Applications De Recherche Scientifique
FLX475 has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In particular, it has been shown to inhibit the growth of a range of cancer cell lines, including those derived from breast, lung, and prostate cancers. It has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-10-16(11(2)24-20-10)17(23)19-14-7-15(22)21(9-14)8-12-4-3-5-13(18)6-12/h3-6,14H,7-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGDJCXDOOHUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CC(=O)N(C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-(2,3-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4431368.png)
![N-[4-(dimethylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4431369.png)

![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431387.png)

![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-N'-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4431406.png)
![methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4431419.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4431422.png)


![2-[(1-adamantylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4431447.png)

![1-[2-(2,5-dichlorophenoxy)propanoyl]piperidine](/img/structure/B4431453.png)
